Cas no 1855-09-0 (1-Phenyl-1,2-propanediol (Mixture of Diastereomers))

1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
-
- Phenylpropanediol
- 1-phenylpropane-1,2-diol
- 1,2-Propanediol,1-phenyl-
- 1-Phenyl-1,2-propanediol
- 1,2-Dihydroxy-1-phenylpropane
- 1,2-Propanediol, 1-phenyl-
- SCHEMBL25159
- (RS,RS)-2-Methyl-1-phenyl-1,2-ethanediol
- 1855-09-0
- NS00047065
- DTXSID10883760
- EINECS 217-452-1
- CHEBI:224860
- 1-phenyl-1,2-propane diol
- (RS,RS)-2-Methyl-1-phenyl-1,2-ethanediol; 1,2-Dihydroxy-1-phenylpropane; 1-Phenyl-1,2-dihydroxypropane
- DB-225879
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
-
- Inchi: InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
- InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
- SMILES: CC(C(C1=CC=CC=C1)O)O
Computed Properties
- Exact Mass: 152.08376
- Monoisotopic Mass: 152.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 40.5
Experimental Properties
- Density: 1.128
- Boiling Point: 294.6°C at 760 mmHg
- Flash Point: 144°C
- Refractive Index: 1.557
- PSA: 40.46
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Security Information
- Hazardous Material transportation number:NONH for all modes of transport
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-478802A-250 mg |
1-Phenyl-1,2-propanediol, |
1855-09-0 | 250MG |
¥18,050.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478802-25mg |
1-Phenyl-1,2-propanediol, |
1855-09-0 | 25mg |
¥2557.00 | 2023-09-05 | ||
A2B Chem LLC | AE97360-25mg |
1-phenylpropane-1,2-diol |
1855-09-0 | 25mg |
$319.00 | 2024-01-02 | ||
TRC | P336095-25mg |
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) |
1855-09-0 | 25mg |
$ 221.00 | 2023-09-06 | ||
TRC | P336095-250mg |
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) |
1855-09-0 | 250mg |
$ 1696.00 | 2023-09-06 | ||
A2B Chem LLC | AE97360-250mg |
1-phenylpropane-1,2-diol |
1855-09-0 | 250mg |
$1647.00 | 2024-01-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478802A-250mg |
1-Phenyl-1,2-propanediol, |
1855-09-0 | 250mg |
¥18050.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478802-25 mg |
1-Phenyl-1,2-propanediol, |
1855-09-0 | 25mg |
¥2,557.00 | 2023-07-11 |
1-Phenyl-1,2-propanediol (Mixture of Diastereomers) Related Literature
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Andre Jakoblinnert,D?rte Rother Green Chem. 2014 16 3472
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Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
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Zhiliang Huang,Renpeng Guan,Elliot L. Bennett,Jianliang Xiao Green Chem. 2022 24 3814
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Weili Wei,Li Wu,Can Xu,Jinsong Ren,Xiaogang Qu Chem. Sci. 2013 4 1156
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Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580
Additional information on 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
Introduction to 1-Phenyl-1,2-propanediol (Mixture of Diastereomers) and Its CAS No. 1855-09-0
The compound with the CAS number 1855-09-0 is known as 1-Phenyl-1,2-propanediol (Mixture of Diastereomers), a fascinating molecule with significant applications in the field of chemical and pharmaceutical research. This mixture of diastereomers has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive study in both academic and industrial settings.
In recent years, the exploration of chiral compounds has opened new avenues in drug development and biochemical research. The diastereomeric mixture of 1-Phenyl-1,2-propanediol represents a prime example of how stereochemistry can influence the pharmacological properties of a compound. Each diastereomer in this mixture possesses distinct chemical and physical characteristics, which can be harnessed for tailored applications in synthetic chemistry and medicinal chemistry.
The structural motif of 1-Phenyl-1,2-propanediol consists of a phenyl group attached to a propanediol backbone. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The presence of two hydroxyl groups on the propanediol moiety enhances its reactivity, enabling participation in various chemical transformations such as esterification, etherification, and oxidation reactions.
Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving 1-Phenyl-1,2-propanediol. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding affinity with enzymes and receptors. These studies have highlighted the potential of this compound as a lead molecule in the development of drugs targeting metabolic disorders and inflammatory conditions.
The pharmaceutical industry has shown particular interest in diastereomer mixtures due to their potential to exhibit enantioselective pharmacological effects. The diastereomers of 1-Phenyl-1,2-propanediol can be separated and studied individually, providing researchers with a platform to explore the relationship between stereochemistry and biological activity. This approach has been instrumental in developing more effective and selective drugs with reduced side effects.
In addition to its pharmaceutical applications, 1-Phenyl-1,2-propanediol has found utility in materials science. Its unique structural features make it a suitable candidate for designing polymers with specific thermal and mechanical properties. Researchers are exploring its incorporation into advanced materials that require high stability and functionality under extreme conditions.
The synthesis of 1-Phenyl-1,2-propanediol involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Recent innovations in asymmetric synthesis have enabled the efficient production of this compound in large quantities, facilitating further research and commercial applications. These advancements have not only improved the accessibility of the compound but also reduced the environmental impact of its synthesis.
The diastereomeric mixture of 1-Phenyl-1,2-propanediol continues to be a subject of intense research due to its versatile applications. Ongoing studies aim to uncover new biological activities and optimize synthetic routes for its production. As our understanding of stereochemistry evolves, so does the potential for this compound to contribute to groundbreaking discoveries in medicine and materials science.
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